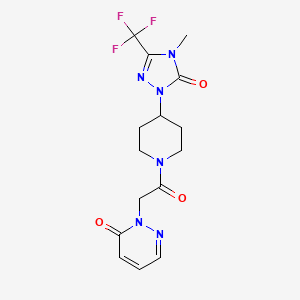

2-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N6O3/c1-21-13(15(16,17)18)20-24(14(21)27)10-4-7-22(8-5-10)12(26)9-23-11(25)3-2-6-19-23/h2-3,6,10H,4-5,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQZNCYUGHBVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3C(=O)C=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one represents a class of triazole derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 386.3 g/mol. The structure includes a pyridazine ring and a piperidine moiety, contributing to its diverse biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of trifluoromethyl groups in the structure has been linked to enhanced lipophilicity, which may improve membrane permeability and contribute to antimicrobial efficacy.

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively researched. For example, compounds related to the target compound have displayed cytotoxic effects against several cancer cell lines. In vitro studies indicated that certain derivatives inhibited cell proliferation in cervical and bladder cancer models with IC50 values ranging from 2.38 to 3.77 μM . The mechanism often involves apoptosis induction and disruption of cellular signaling pathways.

The biological mechanisms underlying the activity of triazole derivatives typically involve:

- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of cytochrome P450 enzymes, crucial in the biosynthesis of sterols in fungi. This inhibition leads to the accumulation of toxic sterol intermediates .

- Interference with DNA Synthesis : Some studies suggest that triazole compounds may interfere with nucleic acid synthesis, thereby affecting cell division and proliferation .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various triazole derivatives against clinically relevant pathogens. The results indicated that certain analogs exhibited Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL against Candida albicans and Aspergillus niger, showcasing their potential as antifungal agents .

Study 2: Cytotoxicity Assessment

In another investigation focusing on anticancer activity, researchers assessed the cytotoxic effects of synthesized triazole derivatives on human cancer cell lines. The most potent compounds were found to induce apoptosis effectively, suggesting a promising avenue for further development in cancer therapeutics .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, and how can reaction yields be improved?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading). For example, fractional factorial designs can minimize trial runs while identifying critical variables. Quantum chemical calculations (e.g., DFT) may predict intermediates' stability, guiding solvent selection and reducing side reactions . ICReDD’s integrated computational-experimental workflows () are recommended for efficient pathway validation.

Q. How can structural analogs of this compound inform its reactivity and functional group compatibility?

- Methodological Answer : Compare with structurally similar heterocycles (e.g., pyrazolone or triazole derivatives) to infer reactivity. For instance, analogs like ethyl 4-{2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-1H-pyrazolo[1,5-a]imidazol-3-yl]acetamido}benzoate (CAS 1421481-10-8) share pyrazole cores and trifluoromethyl groups, suggesting stability under acidic conditions . Use NMR and mass spectrometry to track functional group transformations during synthesis .

Advanced Research Questions

Q. What computational strategies can predict the compound’s biological activity or binding affinity?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to model interactions with target proteins (e.g., kinases or GPCRs). Machine learning models trained on datasets of triazole derivatives (e.g., from ) can predict pharmacokinetic properties. AI-driven platforms like COMSOL Multiphysics enable multi-scale simulations of reaction dynamics .

Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer : Perform hybrid analysis:

- Step 1 : Validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.

- Step 2 : Compare experimental X-ray data with computed crystal structures (Mercury Software) to identify conformational flexibility .

- Step 3 : Use Bayesian statistical models to quantify uncertainty in conflicting datasets .

Q. What experimental designs are suitable for studying the compound’s degradation pathways under varying pH and temperature?

- Methodological Answer : Apply accelerated stability testing (ICH Q1A guidelines) with HPLC-MS monitoring. Use response surface methodology (RSM) to model degradation kinetics. For example, a central composite design can map pH (2–10) and temperature (25–60°C) effects on hydrolysis of the trifluoromethyl group .

Data Contradiction and Mechanistic Analysis

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

- Methodological Answer :

- Hypothesis 1 : Poor bioavailability due to low solubility. Test via shake-flask solubility assays and correlate with LogP values computed using ChemAxon.

- Hypothesis 2 : Metabolic instability. Use liver microsome assays (e.g., rat/human S9 fractions) to identify major metabolites via LC-HRMS .

- Resolution : Redesign prodrug derivatives (e.g., esterification of the pyridazinone moiety) guided by QSAR models .

Q. What mechanistic insights explain the compound’s selectivity for specific enzyme isoforms?

- Methodological Answer : Conduct kinetic assays (e.g., SPR or ITC) to measure binding constants (Kd) against isoforms. Pair with alanine scanning mutagenesis to pinpoint critical residues. For example, triazole derivatives in show piperazine-dependent selectivity, suggesting steric or electronic interactions with active sites.

Comparative Structural Analysis

Table 1 : Key structural analogs and their distinguishing features

| Compound Name | Core Structure | Unique Feature | Application Insight |

|---|---|---|---|

| 3-Methylpyrazolone () | Pyrazole | Strong hydrogen-bonding capacity | Analgesic activity |

| Phenylpyrazolone () | Pyrazole | Aromatic π-stacking motifs | Anti-inflammatory targets |

| Target Compound | Triazole-Pyridazinone | Trifluoromethyl group enhances metabolic stability | Kinase inhibition potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.